molecular formula C7H7Br2N B13026606 2-Bromo-5-(bromomethyl)aniline

2-Bromo-5-(bromomethyl)aniline

Cat. No.: B13026606
M. Wt: 264.94 g/mol
InChI Key: RWGXULSVUAWYTA-UHFFFAOYSA-N
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Description

2-Bromo-5-(bromomethyl)aniline is an organic compound with the molecular formula C7H7Br2N It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine atoms at the 2nd and 5th positions, and a methyl group at the 5th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(bromomethyl)aniline typically involves the bromination of 5-methyl-2-nitroaniline followed by reduction. The process can be summarized as follows:

    Nitration: 5-Methyl-2-nitroaniline is prepared by nitration of 5-methylaniline.

    Bromination: The nitro compound is then brominated using bromine in the presence of a catalyst such as iron or aluminum bromide.

    Reduction: The nitro group is reduced to an amine using a reducing agent like iron powder in hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(bromomethyl)aniline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to form amines.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

    Substitution: Formation of substituted anilines.

    Oxidation: Formation of quinones.

    Reduction: Formation of primary amines.

Scientific Research Applications

2-Bromo-5-(bromomethyl)aniline has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Pharmaceuticals: Potential precursor for the synthesis of pharmaceutical compounds.

    Material Science: Used in the preparation of polymers and advanced materials.

    Biological Studies: Investigated for its biological activity and potential use in drug development.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(bromomethyl)aniline involves its interaction with various molecular targets. The bromine atoms can participate in electrophilic aromatic substitution reactions, while the amine group can form hydrogen bonds with biological molecules. These interactions can affect the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Bromoaniline: Similar structure but lacks the bromomethyl group.

    5-Bromo-2-methoxyaniline: Similar structure with a methoxy group instead of a bromomethyl group.

    2-Bromo-5-methylaniline: Similar structure but lacks the additional bromine atom.

Properties

Molecular Formula

C7H7Br2N

Molecular Weight

264.94 g/mol

IUPAC Name

2-bromo-5-(bromomethyl)aniline

InChI

InChI=1S/C7H7Br2N/c8-4-5-1-2-6(9)7(10)3-5/h1-3H,4,10H2

InChI Key

RWGXULSVUAWYTA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CBr)N)Br

Origin of Product

United States

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